N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide -

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Catalog Number: EVT-5457754
CAS Number:
Molecular Formula: C20H22ClF3N6O2
Molecular Weight: 470.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a small molecule identified through high-throughput screening efforts. [] While its initial discovery was related to kinase inhibition, further research revealed its activity as a potent and selective agonist for the G protein-coupled receptor GPR39. [] This finding expanded its potential applications in scientific research beyond its original classification as a kinase inhibitor.

Mechanism of Action

Initially identified as a kinase inhibitor, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide was later discovered to act as a potent agonist of the GPR39 receptor. [] Its mechanism of action involves binding to GPR39, leading to the activation of downstream signaling pathways. [] Interestingly, this activation is allosterically modulated by zinc ions, with physiological concentrations of zinc potentiating the compound's effects. []

Applications
  • GPR39 Pharmacology and Signaling: N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide serves as a valuable tool for investigating the pharmacological properties and downstream signaling pathways of the GPR39 receptor. [] Its use allows researchers to elucidate the role of GPR39 in various physiological processes.
  • Zinc Biology: The compound's unique allosteric modulation by zinc ions makes it a valuable probe for studying zinc biology and its impact on GPR39 signaling. [] This property provides insights into the complex interplay between zinc homeostasis and receptor function.

LY2784544 (3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine)

    Compound Description: LY2784544 is a known kinase inhibitor. It was identified as a novel GPR39 agonist in a study utilizing a β-arrestin recruitment screening approach []. The study unexpectedly revealed that zinc acts as an allosteric potentiator of LY2784544-induced activation of GPR39. LY2784544's activity at GPR39 in the presence of zinc was found to be as potent or more potent than its reported activities against kinases in whole-cell assays [].

    Relevance: While LY2784544 does not share the same core structure as N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, both compounds exhibit a morpholine ring within their structure. Additionally, both compounds have demonstrated activity as kinase inhibitors and were investigated for their potential as therapeutic agents []. This suggests that exploring variations in the core structure while retaining specific functional groups, like morpholine, might offer insights into structure-activity relationships.

GSK2636771 (1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)-)

    Compound Description: Similar to LY2784544, GSK2636771 is a known kinase inhibitor that was also found to be a novel GPR39 agonist []. The same study that identified LY2784544's GPR39 activity also showed that GSK2636771 displayed probe-dependent and pathway-dependent allosteric modulation by zinc at GPR39 []. Notably, GSK2636771 also displayed comparable or even greater potency at GPR39 in the presence of zinc when compared to its reported kinase inhibition activities [].

    Relevance: GSK2636771, while possessing a different core structure compared to N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also features a morpholine ring. Furthermore, both GSK2636771 and the primary compound have been studied in the context of kinase inhibition []. This shared characteristic, along with the presence of the morpholine ring, suggests potential commonalities in their mechanisms of action or binding affinities.

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4- pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

    Compound Description: GPR39-C3 is a previously identified GPR39 agonist described as "GPR39-selective" []. It was used as a reference compound in a study investigating the GPR39 signaling of LY2784544 and GSK2636771 []. The study aimed to compare the signaling patterns of these novel agonists with the established GPR39-C3 compound, focusing on both canonical and noncanonical signaling pathways [].

    Compound Description: Pyrithiobac is a selective, postemergence broadleaf herbicide registered in 1996 []. It was investigated as a potential component of weed management programs in cotton, particularly in conjunction with other herbicides like MSMA (monosodium methanearsonate) [, ]. Studies have explored its effectiveness in controlling various weed species, including sicklepod, goosegrass, and Palmer amaranth [, ].

Properties

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide

Molecular Formula

C20H22ClF3N6O2

Molecular Weight

470.9 g/mol

InChI

InChI=1S/C20H22ClF3N6O2/c21-16-2-1-14(13-15(16)20(22,23)24)26-19(31)30-7-5-28(6-8-30)17-3-4-25-18(27-17)29-9-11-32-12-10-29/h1-4,13H,5-12H2,(H,26,31)

InChI Key

DAKXTMSIYRQVSB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.